REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20])C(OC)=O.[Cl-].[Na+].O>CS(C)=O>[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20] |f:1.2|
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 16-20 h at 120° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
(reaction monitored by TLC)
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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CUSTOM
|
Details
|
quenched into water, which
|
Type
|
CUSTOM
|
Details
|
precipitation of the product
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Type
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STIRRING
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Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
(45 g, 80%) was isolated by filtration
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Type
|
CUSTOM
|
Details
|
The product was used without further purification in the next reaction
|
Type
|
CUSTOM
|
Details
|
A small sample was crystallized (EtOAc/hexane, 2:8) for analysis
|
Type
|
CUSTOM
|
Details
|
to yield yellow crystals, mp 104-105° C
|
Reaction Time |
18 (± 2) h |
Name
|
|
Type
|
|
Smiles
|
COC(CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |